2-(4-bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
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Overview
Description
2-(4-Bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromophenyl group at position 2 and a trifluoromethyl group at position 5, making it a unique and valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid and hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxides or hydrides of the original compound.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
2-(4-Bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2,2,2-trifluoroethanol: This compound shares the bromophenyl and trifluoromethyl groups but differs in its overall structure and properties.
4-(4-Bromophenyl)-2-(trifluoromethyl)butanoic acid: Another similar compound with a different functional group arrangement.
Uniqueness
2-(4-Bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its pyrazole ring structure, combined with the bromophenyl and trifluoromethyl groups, makes it a versatile and valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPROVLPLHJUIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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